molecular formula C10H8ClNO B1611209 2-Chloro-4-methoxyquinoline CAS No. 4295-09-4

2-Chloro-4-methoxyquinoline

Cat. No. B1611209
CAS RN: 4295-09-4
M. Wt: 193.63 g/mol
InChI Key: LVWGQKSYKDQZKF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyquinoline (CMQ) is an organic compound belonging to the quinoline family. It is a colorless solid that is insoluble in water and soluble in organic solvents. CMQ is a versatile compound that has a variety of applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye for detecting biomolecules. In addition, CMQ has been used in the study of biochemical and physiological effects of drugs, and in the development of new drug delivery systems.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-4-methoxyquinoline: is a key precursor in the synthesis of various heterocyclic compounds. Researchers utilize it to construct fused or binary quinoline-core heterocyclic systems, which are foundational structures in many pharmacologically active molecules .

Antibacterial Agents

The compound has been used to synthesize fluoroquinolines, which exhibit significant antibacterial activity. These synthesized derivatives have shown promising results against both Gram-positive and Gram-negative bacterial strains, indicating potential as broad-spectrum bactericidal agents .

Antioxidant Properties

Quinoline derivatives synthesized from 2-Chloro-4-methoxyquinoline have demonstrated antioxidant activities. The radical scavenging activity of these compounds suggests their utility in combating oxidative stress-related diseases .

Molecular Docking Studies

The compound serves as a starting point for creating molecules that are then analyzed through in silico molecular docking. This process helps in predicting the interaction between the synthesized quinoline derivatives and biological targets like DNA gyrase and topoisomerase, which are crucial in cancer research .

Pharmacokinetic Analysis

Researchers have assessed the drug-likeness properties of quinoline derivatives using 2-Chloro-4-methoxyquinoline . These studies involve evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to predict the compound’s behavior in biological systems .

Drug Development

Due to its versatile applications in medicinal chemistry, 2-Chloro-4-methoxyquinoline is a vital scaffold for drug discovery. It’s used to develop leads for new drugs, especially in the fields of antimalarial, antibacterial, and anticancer therapies .

properties

IUPAC Name

2-chloro-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWGQKSYKDQZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494722
Record name 2-Chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4295-09-4
Record name 2-Chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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